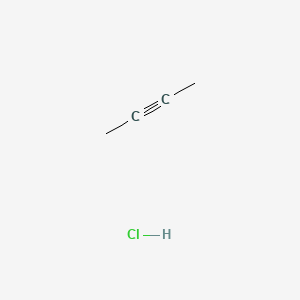
But-2-yne;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: But-2-yne can be synthesized by the rearrangement reaction of ethylacetylene in a solution of ethanolic potassium hydroxide . Another method involves the reaction of acetylide ions with alkyl halides, which is a common method for extending carbon chains .
Industrial Production Methods: Industrial production of but-2-yne typically involves the catalytic hydrogenation of but-2-yne-1,4-diones using palladium catalysts . This method is efficient and yields high purity products.
Chemical Reactions Analysis
Types of Reactions: But-2-yne undergoes various types of chemical reactions, including:
Oxidation: But-2-yne can be oxidized to form diketones.
Reduction: It can be reduced to alkenes or alkanes using hydrogenation reactions.
Substitution: It reacts with halogens to form halogenated products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or ozone (O₃) are common oxidizing agents.
Reduction: Palladium on carbon (Pd/C) or nickel catalysts are used for hydrogenation.
Substitution: Halogenation reactions typically use chlorine (Cl₂) or bromine (Br₂) under controlled conditions.
Major Products Formed:
Oxidation: Diketones.
Reduction: Alkenes or alkanes.
Substitution: Halogenated butynes.
Scientific Research Applications
But-2-yne;hydrochloride has several applications in scientific research:
Chemistry: It is used in the synthesis of alkylated hydroquinones in the total synthesis of Vitamin E.
Biology: It serves as a precursor in the synthesis of various biologically active molecules.
Medicine: It is used in the development of pharmaceuticals and as an intermediate in drug synthesis.
Industry: It is employed in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of but-2-yne;hydrochloride involves its ability to undergo addition reactions. For example, in acid-catalyzed hydration, the alkyne is protonated to form a carbocation, which then reacts with water to form an enol. This enol tautomerizes to form a ketone . The molecular targets and pathways involved in these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
But-2-yne;hydrochloride can be compared with other similar compounds such as:
1-Butyne: A position isomer with different reactivity.
Propyne: A simpler alkyne with similar chemical properties.
Hexafluoro-2-butyne: A fluorinated derivative with unique reactivity.
These compounds share similar structural features but differ in their chemical behavior and applications, highlighting the uniqueness of this compound.
Properties
CAS No. |
114945-54-9 |
|---|---|
Molecular Formula |
C4H7Cl |
Molecular Weight |
90.55 g/mol |
IUPAC Name |
but-2-yne;hydrochloride |
InChI |
InChI=1S/C4H6.ClH/c1-3-4-2;/h1-2H3;1H |
InChI Key |
PPNXSYKTLQMHMA-UHFFFAOYSA-N |
Canonical SMILES |
CC#CC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















